Angustifoline Exhibits >100-Fold Weaker nAChR Binding Than Lupanine with Comparable mAChR Affinity to Sparteine
In a head-to-head radioligand displacement assay, angustifoline demonstrated an IC₅₀ >500 µM at nicotinic acetylcholine receptors (nAChR), compared to 5 µM for lupanine, representing >100-fold weaker binding. In contrast, angustifoline exhibited moderate muscarinic acetylcholine receptor (mAChR) binding with an IC₅₀ of 25 µM, compared to 114 µM for lupanine (4.6-fold stronger) and 21 µM for sparteine (comparable) [1].
| Evidence Dimension | nAChR and mAChR binding affinity (IC₅₀, µM) by radioligand displacement |
|---|---|
| Target Compound Data | nAChR IC₅₀ >500 µM; mAChR IC₅₀ 25 µM |
| Comparator Or Baseline | Lupanine: nAChR IC₅₀ 5 µM, mAChR IC₅₀ 114 µM; Sparteine: nAChR IC₅₀ 331 µM, mAChR IC₅₀ 21 µM; Cytisine: nAChR IC₅₀ 0.14 µM, mAChR IC₅₀ 400 µM |
| Quantified Difference | Angustifoline nAChR binding >100-fold weaker than lupanine; mAChR binding 4.6-fold stronger than lupanine and comparable to sparteine (25 vs 21 µM) |
| Conditions | Radioligand displacement assay using specifically bound radiolabelled ligand at nAChR and mAChR (EFSA CONTAM Panel, 2019, Table 3) |
Why This Matters
Procurement of angustifoline rather than lupanine is essential when experimental design requires minimal nAChR interference with retained mAChR activity, as the >100-fold difference precludes functional substitution.
- [1] EFSA CONTAM Panel. (2019). Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products. EFSA Journal, 17(11), e05860. Table 3. View Source
